molecular formula C27H36BrN6O16P2S+ B129460 XUUGVPBJGOABMI-BDYRSLACSA-O CAS No. 154591-46-5

XUUGVPBJGOABMI-BDYRSLACSA-O

Cat. No.: B129460
CAS No.: 154591-46-5
M. Wt: 874.5 g/mol
InChI Key: XUUGVPBJGOABMI-BDYRSLACSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide (XUUGVPBJGOABMI-BDYRSLACSA-O) is a synthetic compound with the molecular formula C27H36BrN6O16P2S+.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves multiple steps, starting with the preparation of the nicotinamide adenine dinucleotide (NAD) derivative. The bromination of the 2,3-dioxobutyl group is achieved using bromine in the presence of a suitable solvent, such as acetonitrile. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in enzyme inhibition studies and protein labeling.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound also affects cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide can be compared with other similar compounds, such as:

    Nicotinamide adenine dinucleotide (NAD): The parent compound, which lacks the bromine and dioxobutylthio modifications.

    8-Bromo-adenosine triphosphate (8-B-ATP): A similar compound with bromine substitution at a different position.

    2,3-Dioxobutylthio-adenosine diphosphate (2,3-DOB-ADP): A compound with similar dioxobutylthio modification but different nucleotide structure.

The uniqueness of 8-Bromo-2,3-dioxobutylthio-nicotinamide adenine dinucleotide lies in its specific modifications, which confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

154591-46-5

Molecular Formula

C27H36BrN6O16P2S+

Molecular Weight

874.5 g/mol

IUPAC Name

[(2R,3S,4R)-5-[(7S)-4-amino-6-(4-bromo-2,3-dioxobutyl)sulfanyl-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;1-[(3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C15H19BrN4O12P2S.C12H16N2O4/c16-1-5(21)6(22)3-35-15-8(9-10(20-15)14(17)19-4-18-9)13-12(24)11(23)7(31-13)2-30-34(28,29)32-33(25,26)27;1-2-8-9(15)10(16)12(18-8)14-5-3-4-7(6-14)11(13)17/h4,7-8,11-13,23-24H,1-3H2,(H,28,29)(H2,17,18,19)(H2,25,26,27);3-6,8-10,12,15-16H,2H2,1H3,(H-,13,17)/p+1/t7-,8+,11-,12-,13?;8-,9-,10-,12?/m11/s1

InChI Key

XUUGVPBJGOABMI-BDYRSLACSA-O

Isomeric SMILES

CC[C@@H]1[C@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C([C@@H]2C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr

SMILES

CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr

Canonical SMILES

CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr

Synonyms

8-(4-bromo-2,3-dioxobutylthio)NAD
8-(4-bromo-2,3-dioxobutylthio)nicotinamide adenine dinucleotide
8-BDB-TNAD

Origin of Product

United States

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